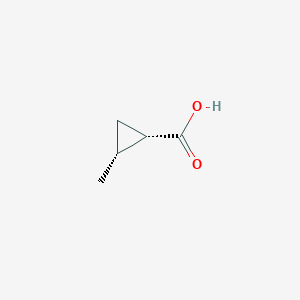
3-(3-Methoxy-pyridin-4-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxy-pyridin-4-yl)-propionic acid is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to the third position of the pyridine ring and a propionic acid moiety at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-pyridin-4-yl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-4-cyanopyridine.
Grignard Reaction: The 3-methoxy-4-cyanopyridine is reacted with methylmagnesium iodide in anhydrous tetrahydrofuran under a nitrogen atmosphere. The reaction is cooled to 0°C and stirred for 2 hours.
Quenching and Extraction: The reaction mixture is quenched with water, and the pH is adjusted to neutral using hydrochloric acid. The resulting solution is extracted with ethyl acetate.
Purification: The organic layers are dried over anhydrous sodium sulfate and concentrated.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-(3-Methoxy-pyridin-4-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydride or sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: 3-(3-Hydroxy-pyridin-4-yl)-propionic acid.
Reduction: 3-(3-Methoxy-piperidin-4-yl)-propionic acid.
Substitution: 3-(3-Substituted-pyridin-4-yl)-propionic acid, where the substituent depends on the nucleophile used.
科学的研究の応用
3-(3-Methoxy-pyridin-4-yl)-propionic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Methoxy-pyridin-4-yl)-propionic acid involves its interaction with specific molecular targets. The methoxy group and the propionic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(3-Hydroxy-pyridin-4-yl)-propionic acid
- 3-(3-Methoxy-piperidin-4-yl)-propionic acid
- 3-(3-Substituted-pyridin-4-yl)-propionic acid
Uniqueness
3-(3-Methoxy-pyridin-4-yl)-propionic acid is unique due to the presence of both a methoxy group and a propionic acid moiety on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
IUPAC Name |
3-(3-methoxypyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-6-10-5-4-7(8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMKCJFVPQNAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1R,2S)-rel-2-aminocyclopropyl]phenol](/img/structure/B8012003.png)











